5-[(2,4-dichlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-DICHLOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a dichlorophenoxy group, a pyrazole ring, and a furanamide moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with formaldehyde to form the dichlorophenoxy intermediate.
Synthesis of the Pyrazole Intermediate: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate diketone.
Coupling Reaction: The dichlorophenoxy intermediate is then coupled with the pyrazole intermediate under specific conditions to form the desired compound.
Final Amidation: The final step involves the amidation reaction, where the intermediate product is reacted with methylamine to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-[(2,4-DICHLOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy group, where halogen atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(2,4-DICHLOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
5-[(2,4-DICHLOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE can be compared with other similar compounds, such as:
5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol: This compound shares a similar dichlorophenoxy group and pyrazole ring but differs in its functional groups and overall structure.
1-(2-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazol-1-yl)methyl-3-methylphenyl-1,4-dihydro-4-methyl-5H-tetrazol-5-one: This compound has a similar pyrazole ring but includes different substituents and a tetrazole moiety.
The uniqueness of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H17Cl2N3O3 |
---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-22(10-13-7-8-21-23(13)2)18(24)17-6-4-14(26-17)11-25-16-5-3-12(19)9-15(16)20/h3-9H,10-11H2,1-2H3 |
InChI Key |
OFZZKIQWWJCZAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.